4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Description
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group at the 1-position and a substituted phenoxymethyl moiety at the 4-position. The phenoxymethyl group contains a carboxylic acid (2-position) and fluorine (5-position) on the aromatic ring. The molecular formula is C23H26FNO5, with a calculated molecular weight of 415.4 g/mol.
Properties
IUPAC Name |
4-fluoro-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5/c22-17-6-7-18(20(24)25)19(12-17)27-13-16-8-10-23(11-9-16)21(26)28-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLYKGLSDJQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC(=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Fluorophenyl)-Piperidine Derivatives
The foundational step involves synthesizing 4-(4-fluorophenyl)-piperidine, which serves as a core scaffold. According to chemical literature, this is typically achieved via hydrogenation of benzyl-protected intermediates.
- Starting material: 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydropyridine
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Methanol
- Conditions: Hydrogenation under 200 psi H₂ for approximately 48 hours
| Step | Yield | Conditions | Reference |
|---|---|---|---|
| Hydrogenation of benzyl intermediate | ~94% | H₂, Pd/C, methanol |
This step yields the key piperidine derivative with high efficiency, forming the basis for subsequent functionalization.
Introduction of Fluorophenoxymethyl Group
Nucleophilic Substitution to Attach Phenoxymethyl Moiety
The phenoxymethyl group is introduced via nucleophilic substitution reactions, often involving phenol derivatives and appropriate alkyl halides.
- React phenol derivatives (e.g., 5-fluoro-2-hydroxybenzoic acid derivatives) with chloromethyl or bromomethyl reagents.
- Use of potassium carbonate (K₂CO₃) as base in dimethylformamide (DMF) at elevated temperatures (~80°C).
- The substitution yields are generally high (~80-90%) when optimized, with reaction times around 18 hours.
Carboxylation and Esterification
Carboxyl Group Introduction
The carboxylic acid group at the 2-position of the phenyl ring is introduced via oxidation or carboxylation of phenol derivatives.
- Oxidation of methyl esters or phenolic precursors using oxidizing agents such as potassium permanganate or chromium-based reagents.
- Alternatively, direct carboxylation via carbonation under pressure with CO₂ in the presence of catalysts.
Benzyl Ester Formation
The benzyl ester is formed through Fischer esterification or via benzyl halide-mediated esterification.
- React the free carboxylic acid with benzyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions.
- Alternatively, use benzyl bromide with base to form the ester.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzyl ester formation | Benzyl bromide, base | Reflux, 4-6 hours | ~85% | , |
Final Assembly and Functional Group Modifications
Coupling of Piperidine and Phenoxy Moiety
The key step involves coupling the piperidine core with the phenoxymethyl-phenyl group, often via peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Activate carboxylic acids with EDC/HOBt in DMF.
- Add the piperidine derivative with a free amino group.
- Stir at room temperature for 18 hours.
- Coupling yields are typically high (~80-90%) with minimal side reactions.
Esterification to Benzyl Ester
The final step involves esterification of the carboxylic acid with benzyl alcohol, often under acidic conditions, to yield the benzyl ester.
- Reflux in benzyl alcohol with catalytic sulfuric acid.
- Reaction time: 4-6 hours.
- Yield: approximately 80-85%.
Summary of the Overall Synthetic Route
Notes and Research Insights
- The synthesis pathways emphasize the importance of protecting groups (e.g., Boc) during intermediate steps to prevent unwanted reactions.
- High-yielding hydrogenation steps are critical for obtaining pure piperidine cores.
- The use of carbodiimide coupling reagents (EDC) combined with HOBt enhances the efficiency of amide bond formation.
- The phenoxymethyl group’s introduction is sensitive to reaction conditions; optimizing temperature and base strength is crucial.
- Esterification steps are generally straightforward but require careful control of reaction conditions to prevent transesterification or hydrolysis.
Chemical Reactions Analysis
Base-Promoted Saponification
The benzyl ester moiety at the piperidine nitrogen undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction typically employs aqueous hydroxide (NaOH or KOH) in polar solvents like ethanol or THF at reflux. For example:
Conditions : 1.2 eq. NaOH, 80°C in ethanol, 4–6 hours. Yield : Quantitative .
Acid-Catalyzed Hydrolysis
In acidic media (e.g., HCl or H₂SO₄), the ester hydrolyzes to the carboxylic acid via protonation of the carbonyl oxygen, enhancing electrophilicity. This method avoids racemization risks observed in base-mediated processes .
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 6M HCl | H₂O/THF | 60°C | 8 hr | 85% |
| H₂SO₄ (cat.) | Dioxane | Reflux | 12 hr | 78% |
Hydrogenolytic Cleavage of the Benzyl Ester
Catalytic hydrogenation (H₂/Pd-C) selectively removes the benzyl group without affecting the free carboxylic acid or aromatic fluorine. This method is preferred for large-scale synthesis due to mild conditions :
Conditions : 10% Pd/C, H₂ (1 atm), RT in methanol. Yield : 90–95%.
Functionalization of the Free Carboxylic Acid
The 2-carboxy group on the phenoxymethyl substituent participates in standard carboxylic acid reactions:
Esterification
Reaction with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄ or p-TsOH) yields esters. For example:
Conditions : 1.2 eq. p-TsOH, cyclohexane reflux, Dean-Stark trap .
Amidation
Coupling with amines (e.g., NH₃, primary/secondary amines) via carbodiimide reagents (EDC, DCC) produces amides:
Reagents : EDC·HCl, HOBt, DIPEA in DMF. Yield : 70–85% .
Stability and Degradation
The compound is susceptible to hydrolysis in aqueous environments, particularly under alkaline conditions. Accelerated degradation studies (pH 7–9, 40°C) show 50% decomposition within 48 hours .
| pH | Temperature | Half-Life |
|---|---|---|
| 7.0 | 25°C | >30 days |
| 9.0 | 40°C | 24 hr |
Reactivity of the Phenoxymethyl Ether
The phenoxymethyl bridge is stable under standard hydrolysis conditions but cleaves under strong Lewis acids (e.g., BBr₃) or high-temperature acid (HBr/AcOH) .
Key Challenges
Scientific Research Applications
Pharmaceutical Development
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is primarily utilized as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor used for treating neurogenic orthostatic hypotension and depression . The synthesis pathway often involves several steps, including the protection of functional groups and the introduction of the piperidine moiety.
Neurological Disorders
Research indicates that derivatives of this compound may be effective in treating various neurological conditions, including depression and anxiety disorders. The presence of the fluorine atom in the aromatic ring enhances the lipophilicity and bioavailability of the compound, making it more effective in crossing the blood-brain barrier .
Cancer Treatment
Recent studies have suggested that compounds similar to 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester can exhibit anti-cancer properties. For instance, it has been noted that such compounds may be used in combination therapies for primary brain cancers .
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological profiles. Researchers are exploring various synthetic routes to optimize yield and reduce costs associated with its production .
Case Study 1: Synthesis of Ampreloxetine
In a detailed study on the synthesis of ampreloxetine, researchers utilized 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester as a key intermediate. The process involved multiple steps including:
- Protection of functional groups.
- Formation of the piperidine ring.
- Final deprotection to yield ampreloxetine.
This method demonstrated high efficiency and yield, highlighting the importance of this compound in pharmaceutical synthesis .
Case Study 2: Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer properties of related compounds derived from piperidine structures. In vitro tests showed that these compounds inhibited tumor cell growth significantly more than standard treatments when used in combination therapies .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Protection | Tert-butyl dicarbonate |
| 2 | Alkylation | Alkyl lithium reagent |
| 3 | Deprotection | Acidic conditions |
Mechanism of Action
The mechanism of action of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group can enhance binding affinity and specificity, while the piperidine ring may influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic regulation, and cellular uptake.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a piperidine-1-carboxylic acid benzyl ester backbone with several analogs (Table 1). Key differences lie in the substituents at the 4-position of the piperidine ring:
Key Observations:
- Substituent Effects on Molecular Weight : Bromine and trifluoromethyl groups increase molecular weight significantly (e.g., 449.3 g/mol for bromo-nitro derivatives vs. 415.4 g/mol for the target compound).
- Functional Groups and Solubility : The carboxylic acid in the target compound enhances hydrophilicity compared to bromo/nitro (lipophilic) or trifluoromethyl (highly lipophilic) groups .
- Biological Targets : Structural variations dictate activity. For instance, benzotriazole derivatives inhibit autotaxin , while propionamide analogs target opioid receptors .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: Fluorination (as in the target compound) typically reduces oxidative metabolism, enhancing stability compared to amino or nitro groups, which are prone to enzymatic reduction .
- Ester Hydrolysis : The benzyl ester group may act as a prodrug motif, with hydrolysis releasing the active carboxylic acid. This contrasts with stable trifluoromethyl benzyl esters in autotaxin inhibitors .
- Receptor Binding : The 3,4-difluorophenylpropionamide in opioid ligands engages hydrophobic pockets, whereas the target’s carboxy group may participate in hydrogen bonding, altering target specificity.
Biological Activity
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester, often referred to in the literature as a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxylic acid and a benzyl ester moiety. Its molecular formula is with a molecular weight of approximately 303.32 g/mol.
Chemical Structure
The structure can be represented as follows:
This compound's unique arrangement of functional groups allows for various interactions with biological targets, making it a candidate for medicinal chemistry research.
Antiviral Properties
Recent studies have evaluated the antiviral properties of related compounds, particularly in the context of HIV. For instance, derivatives featuring similar structural motifs have shown significant inhibition of HIV reverse transcriptase (RT) and associated RNase H activity. A study reported that certain analogues inhibited these activities in the low micromolar range, suggesting that modifications to the piperidine scaffold can enhance antiviral efficacy .
The mechanism of action for compounds like 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester likely involves metal chelation and interaction with viral enzymes. The presence of the carboxylic acid group may facilitate binding to metal ions essential for enzyme activity, while the benzyl ester could enhance lipophilicity, improving cell membrane penetration .
Table 1: Summary of Biological Activities
| Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| HIV RT Inhibition | Hydroxypyridone Derivative | 10 | Metal Chelation |
| Antiviral Activity | Analogous Piperidine Compounds | Low Micromolar | Enzyme Inhibition |
| Toxicity | Benzyl Esters (General) | NOAEL: 500 mg/kg/day | Rodent Studies |
Detailed Research Findings
- Antiviral Efficacy : In vitro studies have demonstrated that certain structural analogues exhibit potent antiviral activity against HIV by inhibiting key enzymatic functions necessary for viral replication .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the piperidine core significantly affect biological activity. For example, variations in substituents on the aromatic ring can lead to enhanced potency or selectivity towards specific targets .
- Toxicological Profile : Comprehensive toxicity assessments are necessary to establish safe dosing regimens. Existing literature indicates that while some related compounds show promise as therapeutic agents, their toxicological profiles must be thoroughly characterized through preclinical studies .
Q & A
Q. Key Considerations :
- The fluorophenol moiety requires careful handling due to its sensitivity to acidic/basic conditions.
- Intermediate characterization via H/C NMR and LC-MS is critical to confirm structural integrity.
How is the purity of this compound assessed in research settings?
Basic Research Question
Purity is evaluated using:
- HPLC : Mobile phases often combine methanol with buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate adjusted to pH 4.6 with glacial acetic acid) .
- Spectroscopy : F NMR is essential to verify the integrity of the fluorophenyl group, while IR spectroscopy confirms ester carbonyl stretching (~1740 cm) .
Q. Methodology :
- Suzuki-Miyaura Coupling : Introduce aryl boronic acids to replace the fluorophenyl group.
- Computational Docking : Predict binding affinity changes using molecular dynamics simulations.
What protecting group strategies are used for the piperidine ring?
Basic Research Question
Common strategies include:
- Benzyloxycarbonyl (Cbz) : Introduced via benzyl chloroformate; removed by hydrogenolysis .
- tert-Butoxycarbonyl (Boc) : Added using di-tert-butyl dicarbonate; cleaved with TFA .
- Comparative Analysis : Boc offers better stability under basic conditions, while Cbz is preferred for orthogonal deprotection .
Table 1: Synthetic Parameters for Piperidine Derivatives
| Parameter | Example 1 (Benzyl Ester) | Example 2 (Boc-Protected) |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran (THF) |
| Base | Triethylamine | DBU |
| Reaction Time | 12 hours | 6 hours |
| Yield | 75% | 82% |
| Deprotection Method | Hydrogenolysis (H/Pd-C) | TFA (20% in DCM) |
How does the fluorine atom influence the compound’s electronic properties?
Advanced Research Question
The fluorine atom:
- Electron-Withdrawing Effect : Reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance.
- Hydrogen Bonding : The -COOH group interacts with biological targets (e.g., enzyme active sites), as seen in fluorinated benzoic acid derivatives .
- Analytical Confirmation : F NMR chemical shifts (~-115 ppm) and Hammett constants (σ = 0.34) quantify electronic effects .
What computational tools predict the compound’s reactivity?
Advanced Research Question
- Reaction Path Search : Tools like GRRM or Gaussian explore transition states and intermediates .
- Density Functional Theory (DFT) : Calculates activation energies for esterification or coupling steps.
- Machine Learning : Models trained on piperidine derivatives predict optimal reaction conditions (e.g., solvent polarity, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
